NIR-797 isothiocyanate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

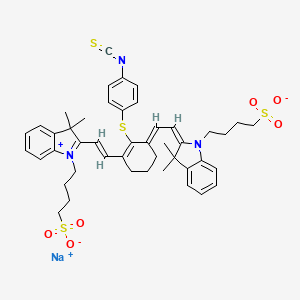

NIR-797 isothiocyanate is a near-infrared fluorescent dye that belongs to the cyanine dye family. It is primarily used for labeling proteins and other biomolecules due to its strong fluorescence properties. The compound has a molecular formula of C45H50N3NaO6S4 and a molecular weight of 880.2 Da . Its excitation and emission wavelengths are 795 nm and 817 nm, respectively .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Industrial Production Methods

The industrial production of NIR-797 isothiocyanate involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The compound is usually purified through techniques such as column chromatography and recrystallization .

Analyse Des Réactions Chimiques

Types of Reactions

NIR-797 isothiocyanate undergoes various chemical reactions, including:

Substitution Reactions: The isothiocyanate group can react with primary amines to form thiourea derivatives

Coupling Reactions: It can couple with amines to form stable conjugates, which are useful in labeling proteins and other biomolecules

Common Reagents and Conditions

Reagents: Common reagents include primary amines, thiophosgene, and other isothiocyanate precursors

Conditions: Reactions are typically carried out under mild conditions, often at room temperature, to preserve the integrity of the fluorescent dye

Major Products

The major products formed from these reactions are thiourea derivatives and protein conjugates, which retain the fluorescent properties of the original dye .

Applications De Recherche Scientifique

Tumor Imaging

NIR-797 isothiocyanate is widely used in tumor imaging due to its ability to target specific cancer cells. A notable study developed folate-conjugated magnetic nanospheres (FA-NIR 797-MAN) using NIR-797, which demonstrated high selectivity for folate receptor-positive tumors. The study indicated that these nanospheres could serve as effective contrast agents for in vivo imaging of tumors, allowing for the monitoring of therapeutic responses and early diagnosis of cancer .

Table 1: Tumor Imaging Applications of this compound

| Study | Application | Findings |

|---|---|---|

| Folate-Conjugated Nanospheres | Tumor targeting | High selectivity for folate receptor-positive tumors |

| H22 Tumor Model | Biodistribution | Effective imaging using Maestro EX fluorescence system |

Non-invasive Imaging Techniques

The dye's properties facilitate non-invasive whole-body imaging in small animals, allowing researchers to visualize biological processes without invasive procedures. Its application in in vivo fluorescence imaging has shown promising results in tracking the biodistribution of drug-conjugated probes over time .

Drug Conjugation Studies

This compound can be conjugated with various therapeutic agents to enhance targeted drug delivery systems. In a study involving hybrid nanospheres labeled with NIR-797, researchers demonstrated that these systems could effectively deliver drugs to tumor sites while minimizing systemic toxicity .

Table 2: Targeted Drug Delivery Using this compound

| Study | Methodology | Results |

|---|---|---|

| Hybrid Nanospheres | Drug delivery | Enhanced targeting and reduced toxicity |

| In vivo Studies | Tumor models | Sustained drug release at tumor sites |

Cytotoxicity Assessments

Cytotoxicity studies have confirmed that this compound exhibits low toxicity towards various cell lines, including human nasopharyngeal carcinoma cells (KB cells). In vitro assays showed over 90% cell viability even at high concentrations, indicating its potential as a safe imaging agent .

Fluorescence Imaging in Cancer Research

A significant case study involved the use of FA-NIR 797-MAN in an in vivo mouse model of cancer. The study monitored the dynamic distribution and tumor targeting capabilities of the nanospheres over several days, revealing a long retention time at tumor sites and effective visualization of tumor margins .

Biodistribution Analysis

Another study utilized NIR-797 labeled hybrid nanospheres to track biodistribution in H22 tumor-bearing mice. The results highlighted the efficiency of the imaging system in capturing real-time biodistribution data, which is crucial for understanding drug delivery dynamics .

Mécanisme D'action

NIR-797 isothiocyanate exerts its effects through its strong fluorescence properties. The isothiocyanate group reacts with primary amines on proteins and other biomolecules, forming stable thiourea bonds. This covalent attachment allows the dye to label and track these molecules in various biological and chemical assays . The near-infrared fluorescence of this compound enables deep tissue imaging and reduces background interference from autofluorescence .

Comparaison Avec Des Composés Similaires

Similar Compounds

Cy5: Another cyanine dye used for labeling biomolecules, but with different excitation and emission wavelengths.

IR-820: A near-infrared dye with similar applications but different chemical structure and properties

Tetramethylrhodamine isothiocyanate: A fluorescent dye with isothiocyanate groups, but with different spectral properties

Uniqueness

NIR-797 isothiocyanate is unique due to its specific excitation and emission wavelengths, which make it particularly suitable for near-infrared imaging applications. Its strong fluorescence and ability to form stable conjugates with biomolecules further enhance its utility in various scientific and industrial applications .

Activité Biologique

NIR-797 isothiocyanate is a near-infrared fluorescent dye that has garnered attention for its potential applications in biological imaging and therapeutic targeting. This article explores the biological activity of this compound, focusing on its chemical properties, mechanisms of action, and applications in cancer research.

This compound has a molecular weight of 880.2 Da and a chemical formula of C₄₅H₅₀N₃NaO₆S₄. It is classified as a cyanine dye, known for its strong fluorescence in the near-infrared spectrum, with absorption and emission maxima around 795 nm and 814 nm, respectively . This spectral profile allows for minimal interference from tissue chromophores, making it suitable for in vivo imaging applications.

The primary mechanism by which this compound exerts its biological effects involves its conjugation to biomolecules, enhancing their visibility and targeting capabilities. For example, studies have demonstrated that NIR-797 can be conjugated to folate for targeted delivery to cancer cells expressing folate receptors (FRs). This conjugation significantly improves the uptake of the dye into cancerous cells compared to non-targeted approaches .

Table 1: Summary of this compound Properties

| Property | Value |

|---|---|

| Molecular Weight | 880.2 Da |

| Chemical Formula | C₄₅H₅₀N₃NaO₆S₄ |

| Absorption Maximum | 795 nm |

| Emission Maximum | 814 nm |

| Purity | >90% |

In Vitro Studies

In vitro studies have assessed the cytotoxicity of this compound conjugates. For instance, an MTT assay conducted on KB cancer cells showed that both FA-NIR 797-MAN (folate-conjugated) and NIR 797-MAN exhibited minimal cytotoxicity, with over 90% cell viability even at high concentrations (200 µg Fe/mL) . This suggests that this compound can be used safely in imaging without adversely affecting cell health.

In Vivo Studies

In vivo studies using mouse models have demonstrated the efficacy of this compound in tumor targeting. The FA-NIR 797-MAN nanospheres were administered to subcutaneous KB xenograft models, showing significant accumulation in tumors over time. Notably, fluorescence intensity within tumors increased significantly at 24, 48, and 72 hours post-injection compared to non-targeted controls .

Histological Analysis : Histological evaluations further confirmed the presence of FA-NIR 797-MAN in tumor tissues through Prussian blue staining, indicating successful targeting and retention within tumor sites .

Applications in Cancer Research

This compound's ability to target specific cancer cells makes it a valuable tool in cancer research. Its application extends beyond mere imaging; it holds potential for therapeutic uses by facilitating targeted drug delivery systems. The development of nanocarriers like FA-NIR 797-MAN enhances the precision of drug delivery while minimizing systemic toxicity.

Propriétés

Numéro CAS |

152111-91-6 |

|---|---|

Formule moléculaire |

C45H50N3NaO6S4 |

Poids moléculaire |

880.2 g/mol |

Nom IUPAC |

sodium;4-[2-[2-[3-[2-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]-2-(4-isothiocyanatophenyl)sulfanylcyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate |

InChI |

InChI=1S/C45H51N3O6S4.Na/c1-44(2)37-16-5-7-18-39(37)47(28-9-11-30-57(49,50)51)41(44)26-20-33-14-13-15-34(43(33)56-36-24-22-35(23-25-36)46-32-55)21-27-42-45(3,4)38-17-6-8-19-40(38)48(42)29-10-12-31-58(52,53)54;/h5-8,16-27H,9-15,28-31H2,1-4H3,(H-,49,50,51,52,53,54);/q;+1/p-1 |

Clé InChI |

URQBXUCJHTXMKS-UHFFFAOYSA-M |

SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4CCCCS(=O)(=O)[O-])(C)C)CCC3)SC6=CC=C(C=C6)N=C=S)CCCCS(=O)(=O)[O-])C.[Na+] |

SMILES canonique |

CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4CCCCS(=O)(=O)[O-])(C)C)CCC3)SC6=CC=C(C=C6)N=C=S)CCCCS(=O)(=O)[O-])C.[Na+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.